Synthesis and Isotopic Purity of Hydroxy Atrazine-d5: A Technical Guide
Synthesis and Isotopic Purity of Hydroxy Atrazine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Hydroxy Atrazine-d5. This deuterated analog of a primary atrazine metabolite serves as a crucial internal standard for quantitative analysis in environmental monitoring, metabolic studies, and agricultural research. The methodologies outlined are based on established principles of triazine chemistry and isotopic analysis.
Introduction
Hydroxy Atrazine-d5 (4-(ethylamino-d5)-6-(isopropylamino)-1,3,5-triazin-2-ol) is an isotopically labeled form of Hydroxy Atrazine, a significant degradation product of the widely used herbicide, Atrazine.[1] The incorporation of five deuterium atoms into the ethyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods such as GC-MS and LC-MS.[2][3] Its use allows for accurate correction of analyte loss during sample preparation and instrumental analysis. The molecular formula for Hydroxy Atrazine-d5 is C₈H₁₀D₅N₅O.[4]
Synthesis of Hydroxy Atrazine-d5
The synthesis of Hydroxy Atrazine-d5 can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Atrazine-d5, followed by its hydrolysis to yield the final product.
Synthesis of Atrazine-d5 (2-chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine)
The synthesis of Atrazine-d5 follows the general principle of sequential nucleophilic substitution on a cyanuric chloride core. This method takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring with each successive substitution, allowing for a controlled, stepwise addition of different amines.
Experimental Protocol:
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride dissolved in a suitable solvent such as toluene or acetone. The flask is cooled to 0-5 °C in an ice bath.
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First Nucleophilic Substitution: A solution of isopropylamine in the same solvent is added dropwise to the stirred solution of cyanuric chloride, maintaining the temperature below 5 °C. An aqueous solution of a base, such as sodium hydroxide, is added concurrently to neutralize the liberated hydrochloric acid. The reaction progress is monitored by thin-layer chromatography (TLC).
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Second Nucleophilic Substitution: Upon completion of the first substitution, a solution of ethylamine-d5 is added dropwise to the reaction mixture. The temperature is gradually raised and maintained at a specific level (e.g., 40-50 °C) to facilitate the second substitution. Again, a base is used to neutralize the HCl produced.
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Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude Atrazine-d5. The product can be further purified by recrystallization or column chromatography.
Hydrolysis of Atrazine-d5 to Hydroxy Atrazine-d5
The conversion of Atrazine-d5 to Hydroxy Atrazine-d5 involves the hydrolysis of the remaining chlorine atom on the triazine ring to a hydroxyl group. This can be achieved through acidic, basic, or enzymatic hydrolysis.
Experimental Protocol (Acid Hydrolysis):
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Reaction Setup: The purified Atrazine-d5 is dissolved in a suitable solvent, and a strong acid, such as hydrochloric acid, is added.
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Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the hydrolysis is monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base. The resulting precipitate, Hydroxy Atrazine-d5, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of Hydroxy Atrazine-d5. It is important to note that actual yields may vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Parameter | Value |
| Atrazine-d5 Synthesis | ||
| Molar Ratio (Cyanuric Chloride:Isopropylamine:Ethylamine-d5) | 1 : 1.1 : 1.1 | |
| Reaction Temperature (First Substitution) | 0-5 °C | |
| Reaction Temperature (Second Substitution) | 40-50 °C | |
| Typical Yield | 85-95% | |
| Hydrolysis | ||
| Acid Concentration | 1 M HCl | |
| Reaction Temperature | Reflux | |
| Typical Yield | 90-98% |
Isotopic Purity Determination
The isotopic purity of the synthesized Hydroxy Atrazine-d5 is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Mass Spectrometry Analysis
Experimental Protocol:
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Sample Preparation: A dilute solution of the synthesized Hydroxy Atrazine-d5 is prepared in a suitable solvent (e.g., acetonitrile/water).
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Instrumentation: The sample is analyzed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
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Data Acquisition: Mass spectra are acquired in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.
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Data Analysis: The isotopic distribution is determined by examining the relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d5). The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the other isotopologues.
NMR Spectroscopy Analysis
Experimental Protocol:
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Sample Preparation: A sample of the synthesized Hydroxy Atrazine-d5 is dissolved in a deuterated solvent (e.g., DMSO-d6).
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Instrumentation: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Data Analysis: In the ¹H NMR spectrum, the absence or significant reduction of the signals corresponding to the ethyl group protons confirms successful deuteration. The integration of any residual proton signals can be used to estimate the degree of deuteration. ²H NMR can also be used to directly observe the deuterium signals.
Quantitative Isotopic Purity Data
The following table presents a hypothetical isotopic distribution for a batch of synthesized Hydroxy Atrazine-d5. The actual distribution must be determined experimentally for each batch.
| Isotopologue | Mass | Relative Abundance (%) |
| d0 (Unlabeled) | 197.1 | < 0.1 |
| d1 | 198.1 | 0.2 |
| d2 | 199.1 | 0.5 |
| d3 | 200.2 | 1.0 |
| d4 | 201.2 | 2.5 |
| d5 (Desired) | 202.2 | 95.7 |
Visualized Workflows
The following diagrams illustrate the logical workflows for the synthesis and isotopic purity analysis of Hydroxy Atrazine-d5.
Caption: Synthesis workflow for Hydroxy Atrazine-d5.
Caption: Isotopic purity analysis workflow.
References
- 1. 2-Hydroxyatrazine | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydroxy Atrazine-d5 | CAS 1276197-25-1 | LGC Standards [lgcstandards.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
